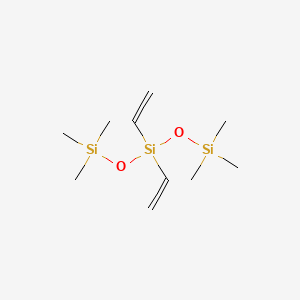

Trisiloxane, diethenylhexamethyl-

Description

Contextualization within Organosilicon Chemistry and Polymer Science

Organosilicon chemistry is a field that explores compounds containing carbon-silicon bonds. wikipedia.org These compounds often exhibit a blend of properties from both organic and inorganic substances. wiley-vch.de At the heart of many of these materials is the siloxane backbone, a chain of alternating silicon and oxygen atoms (Si-O). wiley-vch.dehengdasilane.com This structure imparts notable characteristics such as high thermal stability, flexibility, and chemical inertness. hengdasilane.com

Diethenylhexamethyltrisiloxane belongs to this class of compounds. Its structure consists of a short three-silicon atom siloxane chain, with two reactive vinyl (-CH=CH2) groups and six methyl (-CH3) groups attached to the silicon atoms. hengdasilane.com The presence of these vinyl groups is particularly significant in polymer science. They act as reactive sites, enabling the molecule to participate in polymerization reactions, most notably through hydrosilylation, to form cross-linked networks. gelest.comcht-silicones.com This cross-linking capability is fundamental to the creation of silicone elastomers and gels with specific and desirable mechanical and thermal properties. hengdasilane.com

Historical Development and Significance of Trisiloxane-Based Monomers

The journey of organosilicon compounds began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was Frederic Kipping's extensive research in the early 20th century that laid the groundwork for the broader field of silicone chemistry. wikipedia.org The development of methods to produce organosilicon monomers with functional groups, such as the direct synthesis of chlorosilanes in 1945 and hydrosilation in 1947, was a pivotal moment for the industry. chemicalbook.com

The introduction of vinyl-functionalized siloxanes, including diethenylhexamethyltrisiloxane, was a significant advancement. This allowed for more controlled and efficient curing mechanisms compared to earlier peroxide-based methods. gelest.com The ability to precisely introduce vinyl groups at the ends of siloxane chains enabled the synthesis of polymers with well-defined architectures and properties. researchgate.net This has been crucial in the development of high-performance silicone elastomers, adhesives, and sealants used in a multitude of applications. hengdasilane.commarketresearchintellect.com

Contemporary Research Landscape and Emerging Applications

Current research continues to explore the versatility of diethenylhexamethyltrisiloxane and similar vinyl-terminated siloxanes. Scientists are investigating its use in creating novel materials with enhanced functionalities. Some of the key areas of application include:

Adhesives and Sealants: Its ability to form durable and flexible cross-linked networks makes it an ideal component in high-performance adhesives and sealants for the construction and automotive industries. marketresearchintellect.com

Coatings: Vinyl-terminated silicone fluids are used to create water-repellent and chemically resistant coatings. hengdasilane.com

Medical Devices: Due to their biocompatibility, these silicones are being explored for use in medical implants, tubing, and adhesives. marketresearchintellect.comnih.gov

Electronics: In the electronics sector, they are valued for their thermal stability and dielectric properties. wiley-vch.demarketresearchintellect.com

Textiles: These compounds can be used to treat fabrics, imparting desirable properties. xlynxmaterials.com

Emerging research focuses on leveraging these properties for more advanced applications, such as in the development of self-healing materials and for photopatterning in microelectronics. xlynxmaterials.comdtu.dk

Scope and Objectives of Academic Inquiry

The academic community remains actively engaged in studying diethenylhexamethyltrisiloxane and related compounds. The primary objectives of this ongoing research include:

Synthesis and Characterization: Developing new and more efficient methods for synthesizing vinyl-terminated siloxanes and thoroughly characterizing their physical and chemical properties. researchgate.netresearchgate.netrsc.orgresearchgate.net

Polymerization Kinetics: Understanding the kinetics and mechanisms of polymerization reactions involving these monomers to gain better control over the final properties of the resulting polymers.

Structure-Property Relationships: Establishing clear relationships between the molecular structure of the siloxane monomers and the macroscopic properties of the polymers they form. dtu.dk This knowledge is crucial for designing materials with specific performance characteristics.

Novel Applications: Exploring the potential of these materials in new and innovative fields, such as soft robotics, flexible electronics, and advanced drug delivery systems.

The continued investigation into diethenylhexamethyltrisiloxane promises to unlock new possibilities in materials science, leading to the development of next-generation materials with unprecedented capabilities.

Structure

3D Structure

Properties

Molecular Formula |

C10H24O2Si3 |

|---|---|

Molecular Weight |

260.55 g/mol |

IUPAC Name |

bis(ethenyl)-bis(trimethylsilyloxy)silane |

InChI |

InChI=1S/C10H24O2Si3/c1-9-15(10-2,11-13(3,4)5)12-14(6,7)8/h9-10H,1-2H2,3-8H3 |

InChI Key |

POPWUTFDMIFIRN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C=C)(C=C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Diethenylhexamethyltrisiloxane

Established Synthetic Routes to Functionalized Trisiloxanes

The synthesis of diethenylhexamethyltrisiloxane can be achieved through several established routes, primarily involving direct synthesis from silane (B1218182) precursors or multi-step sequences that build the trisiloxane backbone and then introduce the vinyl functionalities.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the diethenylhexamethyltrisiloxane molecule in a single or a few straightforward steps from readily available starting materials. One of the most common industrial methods for producing vinyl-containing polysiloxanes is the hydrolytic polycondensation of a mixture of dimethyl- and methylvinyldichlorosilanes. matthey.com This approach, while effective, can present challenges in controlling the exact composition of the product mixture and generates hydrochloric acid as a byproduct, necessitating further purification steps. matthey.com

A more targeted direct approach is the co-hydrolysis of specific chlorosilane precursors. By carefully controlling the stoichiometry of dimethyldichlorosilane and methylvinyldichlorosilane in the presence of water, a mixture of linear and cyclic siloxanes is produced, from which diethenylhexamethyltrisiloxane can be isolated.

Another direct method involves the hydrosilylation of an alkyne with a trisiloxane containing Si-H bonds. This reaction, typically catalyzed by a platinum complex, adds the Si-H group across the carbon-carbon triple bond to form the vinyl group. tum.de

Multi-step Reaction Sequences for Precursor Formation

Multi-step syntheses offer greater control over the final structure of the trisiloxane. These methods often involve the initial formation of a functionalized trisiloxane precursor, which is then converted to the desired diethenyl-substituted product.

One such sequence involves the synthesis of 1,5-disodiumoxyhexamethyltrisiloxane. This precursor can then react with a dichlorodiorganosilane, such as dichloromethylvinylsilane, to yield a cyclotetrasiloxane containing a vinyl group. nih.gov Subsequent ring-opening polymerization (ROP) of this cyclic monomer can then be employed to produce linear vinyl-functionalized polysiloxanes. rsc.org The ROP of cyclic siloxanes is a cornerstone of silicone chemistry, allowing for the synthesis of high molecular weight polymers with controlled structures. rsc.orgresearchgate.net Both anionic and cationic initiators can be used to promote the ring-opening of strained cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D₃) or less strained ones like octamethylcyclotetrasiloxane (B44751) (D₄). researchgate.netccsenet.org

An alternative multi-step approach is the synthesis of 1,5-dihydroxyhexamethyltrisiloxane via the hydrolysis of 1,5-dichlorohexamethyltrisiloxane. acs.org The resulting silanol-terminated trisiloxane can then be further functionalized to introduce the vinyl groups.

Catalytic Systems in Diethenylhexamethyltrisiloxane Synthesis

Catalysis is central to the efficient and selective synthesis of diethenylhexamethyltrisiloxane and other vinylsiloxanes. Both homogeneous and heterogeneous catalytic systems are employed, each with distinct advantages and applications.

Homogeneous Catalysis in Vinylsiloxane Production

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in vinylsiloxane synthesis, particularly in hydrosilylation reactions. tum.de Platinum-based complexes are the most common and effective catalysts for this transformation. tum.de

Karstedt's catalyst , a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand, is a highly active and widely used catalyst for hydrosilylation. matthey.com It promotes the addition of Si-H bonds to unsaturated C-C bonds with high efficiency and selectivity, often under mild reaction conditions. matthey.com The use of Karstedt's catalyst allows for cross-linking between vinylsiloxanes and silyl (B83357) hydrides at temperatures below 50°C with no byproduct formation. matthey.com Other homogeneous catalysts for hydrosilylation include complexes of other transition metals such as rhodium and iron. rsc.org

The table below summarizes typical reaction conditions for hydrosilylation reactions using Karstedt's catalyst.

| Parameter | Typical Range | Source |

| Platinum Loading | 5 - 50 ppm | acs.org |

| Temperature | 60 - 90 °C | acs.org |

| Solvent | Toluene (B28343), Xylene | acs.org |

Heterogeneous Catalysis Strategies

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling. In the context of siloxane synthesis, these often consist of a catalytically active metal, such as platinum, dispersed on a solid support.

Recent research has explored the use of graphene-supported platinum catalysts for hydrosilylation, which have shown superior efficiency compared to the homogeneous Karstedt catalyst. chemicalbook.com Other supports for platinum nanoparticles include mesostructured silica (B1680970) frameworks, which can physically trap the catalyst and prevent leaching. chemicalbook.com

Solid acid catalysts, such as acid-activated natural clays (B1170129) like Maghnite-H+, have been successfully employed for the cationic ring-opening polymerization of vinyl-containing cyclosiloxanes, offering a greener alternative to traditional homogeneous acid catalysts. nih.gov

Green Chemistry Principles in Diethenylhexamethyltrisiloxane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of silicones to reduce environmental impact and improve sustainability.

One key strategy is the move away from chlorosilane precursors in hydrolytic polycondensation. The use of alkoxysilanes as starting materials is advantageous as it avoids the production of corrosive hydrogen chloride gas and instead yields alcohols, which are less hazardous and can potentially be recycled. matthey.com A modern, eco-friendly approach is polycondensation in an "active medium" such as an excess of anhydrous acetic acid, which acts as a reagent, catalyst, and solvent simultaneously. matthey.com This method is homogeneous and does not require the addition of water. matthey.com

Solvent-free synthesis is another important green chemistry principle. researchgate.netrsc.org For certain siloxane compositions, it is possible to conduct the reaction without a solvent, which simplifies the process, reduces waste, and lowers costs. rsc.org

The development and use of highly active and recyclable heterogeneous catalysts also align with green chemistry principles by minimizing waste and reducing the need for expensive and often toxic heavy metal catalysts. ccsenet.org Furthermore, research into biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, holds promise for future green synthetic routes to functionalized siloxanes. ccsenet.org The use of poly(methylhydrosiloxane) (B7799882) (PMHS), a non-toxic and environmentally friendly reducing agent, in catalytic reactions is also a step towards more sustainable chemical processes.

Solvent-Free Reaction Environments

The development of solvent-free reaction methodologies for the synthesis of organosilicon compounds like diethenylhexamethyltrisiloxane is a significant step towards greener chemical manufacturing. researchgate.netcmu.edu Eliminating organic solvents reduces environmental pollution, minimizes waste, and can lead to lower operational costs. cmu.edu

One plausible solvent-free approach for synthesizing diethenylhexamethyltrisiloxane involves the direct reaction of hydroxyl-terminated linear polydimethylsiloxanes with a vinyl-containing end-capping agent. For instance, a hydroxyl-terminated hexamethyltrisiloxane can be reacted with a vinylmethoxysilane in the presence of a catalyst, such as trifluoromethanesulfonic acid. A patent for a similar vinyl-terminated silicone fluid describes reacting hydroxyl-terminated polydimethylsiloxane (B3030410) with dimethylvinylmethoxysilane. The reaction proceeds at temperatures between 55-100°C, and after the reaction is complete, the acid catalyst is neutralized with ammonia (B1221849) gas, and the resulting salt is removed by filtration. google.com This method avoids the use of solvents during the reaction phase, with the final product being the silicone oil itself. google.com

Another strategy is the use of mechanochemistry, where mechanical energy from grinding or ball-milling initiates chemical reactions in the absence of a solvent. researchgate.net While not specifically documented for diethenylhexamethyltrisiloxane, this technique has been successfully applied to a variety of organic reactions, including condensation and addition reactions, suggesting its potential applicability in siloxane chemistry. researchgate.net

The table below illustrates a representative solvent-free synthesis for a vinyl-terminated siloxane, based on documented methodologies.

| Parameter | Value | Reference |

| Reactant 1 | Hydroxyl-terminated linear polydimethylsiloxane | google.com |

| Reactant 2 | Dimethylvinylmethoxysilane (Vinyl end-capper) | google.com |

| Catalyst | Trifluoromethanesulfonic acid | google.com |

| Temperature | 55-100°C | google.com |

| Reaction Time | 3-6 hours | google.com |

| Post-Reaction Step | Neutralization with NH3 and filtration | google.com |

| Yield | >99% | google.com |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The ideal atom economy is 100%, signifying that all reactant atoms are found in the final product, with no waste byproducts generated. libretexts.org

The synthesis of diethenylhexamethyltrisiloxane can be evaluated through the lens of atom economy. One of the most atom-economical methods for forming silicon-carbon bonds is hydrosilylation, an addition reaction where a silicon-hydride bond adds across an unsaturated bond, like that of an alkene. wikipedia.org A potential high-atom-economy synthesis for diethenylhexamethyltrisiloxane could involve the platinum-catalyzed hydrosilylation of a divinyl-substituted silane with a dimethylsilane. As an addition reaction, it would theoretically approach 100% atom economy.

The reaction of a dichlorosilane (B8785471) with a vinyl Grignard reagent, while effective, generally has a lower atom economy due to the formation of stoichiometric amounts of magnesium halide salts as byproducts.

Strategies for waste minimization in the chemical industry focus on reducing waste at its source, which aligns with the principles of high atom economy. researchgate.neteolss.net This includes optimizing processes to reduce the formation of byproducts and selecting catalytic routes over stoichiometric ones. researchgate.net In the context of diethenylhexamethyltrisiloxane synthesis, this means favoring catalytic, solvent-free addition reactions to minimize waste streams and the need for extensive purification. researchgate.netnih.gov

The table below compares the theoretical atom economy for different synthetic approaches to siloxane chemistry.

| Synthetic Method | Reaction Type | Typical Byproducts | Theoretical Atom Economy | Reference |

| Hydrosilylation | Addition | None (in ideal reaction) | ~100% | wikipedia.org |

| Ring-Opening Polymerization | Ring-Opening/Equilibrium | Cyclic siloxanes | Moderate to High | researchgate.netmdpi.com |

| Grignard Reaction | Substitution | Magnesium Halide Salts | Low | |

| Condensation (with alkoxysilane) | Condensation | Alcohol | High | google.com |

Purification Techniques for High-Purity Diethenylhexamethyltrisiloxane Monomer

Achieving high purity is critical for monomers like diethenylhexamethyltrisiloxane, as impurities can significantly affect subsequent polymerization reactions and the properties of the final materials. The purification strategy depends heavily on the synthetic route employed and the nature of the impurities present.

Common purification techniques for organosilicon compounds include distillation, chromatography, and filtration. google.comsigmaaldrich.com For a specific, relatively low-molecular-weight compound like diethenylhexamethyltrisiloxane, fractional distillation under reduced pressure is a highly effective method. This technique allows for the separation of the desired monomer from non-volatile catalysts, higher-boiling oligomers, and lower-boiling starting materials or byproducts. A patent for a similar vinyl-terminated siloxane describes a purification process that includes washing with deionized water, drying, filtration, and subsequent reduced-pressure distillation to collect the pure product fraction. google.com

When synthesis is conducted via ring-opening polymerization, the primary impurities are residual cyclic siloxanes. researchgate.netmdpi.com These are typically removed by vacuum distillation to isolate the desired linear monomer.

If the synthesis involves a catalyst, a crucial purification step is its removal. For acid-catalyzed reactions, this can be achieved by neutralization followed by filtration of the resulting salt. google.com For products of cross-coupling reactions, byproducts like polysiloxanes can be removed by methods such as silica gel chromatography or distillation. sigmaaldrich.com

For applications demanding ultra-high purity, such as in the electronics or medical fields, more advanced purification techniques may be necessary. These can include preparative chromatography or multi-stage distillation processes. The removal of trace amounts of water is also critical, which can be accomplished by drying the organic phase over an anhydrous salt like sodium sulfate (B86663) before the final distillation. mdpi.com

The table below summarizes common purification techniques for organosilicon monomers.

| Purification Technique | Target Impurity | Description | Reference |

| Reduced-Pressure Distillation | Volatile impurities, starting materials, cyclic byproducts | Separation based on boiling point differences under vacuum to prevent thermal degradation. | google.comgoogle.com |

| Filtration | Solid catalysts, salts | Physical separation of solid particles from the liquid product. | google.comgoogle.com |

| Aqueous Washing | Water-soluble catalysts, salts, byproducts | Use of deionized water to wash the organic product phase, removing water-soluble impurities. | google.com |

| Chromatography | Byproducts with different polarity | Separation based on differential partitioning between a stationary and a mobile phase. | sigmaaldrich.com |

Polymerization and Cross Linking Mechanisms of Diethenylhexamethyltrisiloxane

Hydrosilylation-Mediated Network Formation

Hydrosilylation is a fundamental reaction in silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups of diethenylhexamethyltrisiloxane. gelest.com This process is highly efficient for forming stable silicon-carbon bonds and is the basis for the curing of many silicone elastomers. gelest.comgpcsilicones.com The reaction typically proceeds with high yield and stereoselectivity, offering a versatile method for creating cross-linked networks. nih.gov

Platinum-Group Metal Catalysis in Hydrosilylation

Catalysts based on platinum-group metals are exceptionally effective for hydrosilylation reactions. mdpi.com Platinum complexes, in particular, are the most widely used catalysts in industrial applications due to their high activity. nih.govresearchgate.net

Commonly used platinum catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with divinyltetramethyldisiloxane). nih.govlew.roresearchgate.net These catalysts facilitate the reaction between the vinyl groups of diethenylhexamethyltrisiloxane and a cross-linking agent containing multiple Si-H groups, such as methylhydrosiloxane-dimethylsiloxane copolymers. gelest.comgelest.com The result is the formation of a three-dimensional polymer network. google.com

The general scheme for platinum-catalyzed hydrosilylation is depicted below:

Figure 1: A general overview of the platinum-catalyzed hydrosilylation reaction. mdpi.com

Mechanism of Hydrosilylation with Vinyl Functional Groups

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comrsc.org This mechanism involves a series of steps:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride complex.

Olefin Coordination: The vinyl group of a molecule like diethenylhexamethyltrisiloxane coordinates to the platinum center.

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched (Markovnikov) product.

Reductive Elimination: The final product, a silylated alkane, is eliminated from the platinum complex, regenerating the platinum(0) catalyst.

While the Chalk-Harrod mechanism provides a solid framework, modified versions have been proposed to account for observed side reactions and regioselectivity. mdpi.com For instance, the formation of colloidal platinum(0) particles can lead to catalyst deactivation and undesired byproducts. mdpi.com

Influence of Ligand Design on Catalytic Activity and Selectivity

The design of ligands coordinated to the platinum center plays a crucial role in determining the catalyst's activity, selectivity, and stability. mdpi.com Bulky ligands, such as trialkylphosphines and N-heterocyclic carbenes, can enhance catalyst stability and turnover number by preventing the agglomeration of platinum(0) species. mdpi.com

The use of inhibitors, which are essentially ligands that form relatively inert complexes with platinum at room temperature, is a common strategy to control the curing process. mdpi.com This allows for the formulation of one-pot silicone systems with a long pot-life that can be triggered by heat. nih.gov Examples of such inhibitors include maleates, fumarates, and 2,2'-bipyridyl. mdpi.com

The table below illustrates the effect of different ligands on the catalytic activity of platinum complexes in hydrosilylation reactions.

| Ligand Type | Effect on Catalysis | Example |

| Bulky Trialkylphosphines | Increased stability and turnover number | [(t-Bu)₃PPt(dvtms)] |

| N-Heterocyclic Carbenes | Increased stability and turnover number | mdpi.com |

| 2,2'-Bipyridyl | Acts as an inhibitor, increasing pot-life | [Pt(dvtms)(bpy)] |

| Aryl-BINMOL Diols | Can coordinate in multiple modes, influencing selectivity | mdpi.com |

Non-Precious Metal Catalysts for Hydrosilylation

Due to the high cost of platinum, there is significant research interest in developing hydrosilylation catalysts based on more abundant and less expensive metals. nih.govacs.org Iron and cobalt have emerged as promising alternatives. nih.govacs.org

Iron-based catalysts, often in combination with ligands like iminobipyridines or terpyridines, have shown high catalytic activity for the hydrosilylation of olefins. nih.gov Some iron complexes can be activated with agents like NaBHEt₃ to achieve high efficiency. nih.gov Similarly, cobalt complexes have demonstrated high turnover frequencies and excellent chemo-, regio-, and stereoselectivity in hydrosilylation reactions. nih.gov

The development of these non-precious metal catalysts is a key area of ongoing research, with the potential to make silicone production more sustainable and economical. rsc.org

Radical Polymerization of Vinyl Functionalities

In addition to hydrosilylation, the vinyl groups of diethenylhexamethyltrisiloxane can undergo radical polymerization. This method is particularly useful for creating specialized materials and coatings.

Photo-initiated Radical Polymerization Dynamics

Photo-initiated radical polymerization is a process where light energy is used to generate radicals that initiate the polymerization of the vinyl groups. mdpi.com This technique offers several advantages, including fast curing times, low energy consumption, and spatial and temporal control over the polymerization process. nih.gov

The process typically involves a photoinitiator that absorbs light at a specific wavelength and generates free radicals. researchgate.net These radicals then attack the vinyl groups of diethenylhexamethyltrisiloxane, initiating a chain reaction that leads to the formation of a cross-linked polymer network.

The efficiency of photo-initiated radical polymerization can be influenced by several factors, including the type of photoinitiator, the light intensity, and the presence of oxygen, which can inhibit the reaction. researchgate.net The development of highly efficient photoinitiating systems, such as those based on dyes, is an active area of research aimed at improving the speed and efficiency of this process. mdpi.com

The table below summarizes key aspects of the polymerization and cross-linking mechanisms of diethenylhexamethyltrisiloxane.

| Mechanism | Catalyst/Initiator | Key Features | Applications |

| Hydrosilylation | Platinum-group metals (e.g., Speier's, Karstedt's), Iron, Cobalt | High efficiency, stable Si-C bond formation, controllable cure rates | Silicone elastomers, coatings, adhesives gelest.comgpcsilicones.com |

| Radical Polymerization | Photoinitiators (e.g., dye-based systems) | Fast curing, low energy, spatial/temporal control | UV-curable coatings, specialty materials radtech.orgresearchgate.net |

Thermal-initiated Radical Polymerization Studies

Thermal-initiated radical polymerization is a common method for curing or cross-linking vinyl-functional silicones like diethenylhexamethyltrisiloxane. This process typically involves the use of a thermal initiator, which decomposes at elevated temperatures to generate free radicals.

The mechanism commences with the thermal decomposition of an initiator, such as a peroxide (e.g., dibenzoyl peroxide, dicumyl peroxide), to produce primary radicals. gelest.comgelest.compcimag.com These highly reactive radicals can then attack the vinyl groups of diethenylhexamethyltrisiloxane, initiating the polymerization process. The propagation step involves the successive addition of the newly formed radical to the vinyl group of another monomer molecule, leading to chain growth. wikipedia.orgyoutube.com Due to the presence of two vinyl groups on each molecule, diethenylhexamethyltrisiloxane can act as a cross-linker, forming a three-dimensional network structure.

The process is generally carried out at temperatures between 140-160°C, depending on the choice of peroxide initiator. gelest.comgelest.compcimag.com A post-cure at a slightly higher temperature is often employed to ensure the removal of volatile byproducts from the peroxide decomposition and to stabilize the polymer's properties. gelest.comgelest.compcimag.com While this method is effective, it offers limited control over the polymer architecture, molecular weight distribution, and can lead to side reactions.

| Parameter | Typical Value/Condition | Significance |

| Initiator Type | Peroxides (e.g., dibenzoyl peroxide, dicumyl peroxide) | Choice of initiator determines the required curing temperature. |

| Initiator Loading | 0.2-1.0% by weight | Affects the cross-linking density and reaction rate. |

| Curing Temperature | 140-160°C | Necessary to induce thermal decomposition of the initiator. gelest.comgelest.compcimag.com |

| Post-Cure | 25-30°C higher than cure temperature | Removes volatile byproducts and stabilizes the final material. gelest.comgelest.compcimag.com |

Controlled/Living Radical Polymerization Strategies (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, including molecular weight, polydispersity, and end-group functionality. wikipedia.org The application of these methods to vinyl-functional siloxanes, including diethenylhexamethyltrisiloxane, allows for the synthesis of well-defined polymers and block copolymers.

In the context of RAFT polymerization , a thiocarbonylthio compound, known as a RAFT agent, is used to mediate the polymerization. The propagating radical reversibly reacts with the RAFT agent, establishing a dynamic equilibrium between active and dormant species. This allows all polymer chains to grow at a similar rate, resulting in a narrow molecular weight distribution. sigmaaldrich.commdpi.com While research directly on diethenylhexamethyltrisiloxane is limited, the RAFT polymerization of other vinyl monomers in the presence of siloxanes has been demonstrated, suggesting the feasibility of incorporating diethenylhexamethyltrisiloxane into complex architectures like block copolymers. nih.govrsc.org

ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chain through a halogen atom transfer process. wikipedia.org This method has been employed for the surface functionalization of materials with polymers, and it is conceivable that diethenylhexamethyltrisiloxane could be used to create well-defined silicone-based graft copolymers. rsc.org

The key advantage of using CRP techniques with diethenylhexamethyltrisiloxane is the ability to create novel materials with tailored properties, such as silicone-organic block copolymers that combine the flexibility and thermal stability of silicones with the properties of other polymers.

| CRP Method | Key Components | Advantages for Diethenylhexamethyltrisiloxane |

| RAFT | Monomer, Initiator, RAFT Agent (e.g., dithioesters, xanthates) | Synthesis of well-defined block copolymers, control over molecular weight and low polydispersity. sigmaaldrich.commdpi.com |

| ATRP | Monomer, Initiator (alkyl halide), Catalyst (e.g., CuBr/ligand) | Creation of well-defined graft copolymers and surface modifications. wikipedia.orgrsc.org |

Anionic Ring-Opening Polymerization of Cyclic Siloxanes with Diethenylhexamethyltrisiloxane Incorporation

Anionic ring-opening polymerization (AROP) is a primary method for producing high molecular weight linear or branched polysiloxanes from cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4). nih.govencyclopedia.pubnih.govmdpi.com Diethenylhexamethyltrisiloxane, being a linear siloxane, does not undergo ring-opening itself but can be incorporated into polymers synthesized via AROP in several ways.

One common application is its use as a "capping" or "end-blocking" agent. After the AROP of a cyclic siloxane has proceeded to the desired chain length, diethenylhexamethyltrisiloxane can be introduced to terminate the living anionic chain ends. This results in a polymer with vinyl groups at both ends, which can then be used in subsequent cross-linking reactions, such as hydrosilylation or radical curing.

Alternatively, diethenylhexamethyltrisiloxane can be used in conjunction with a difunctional initiator to create telechelic polymers. Research on the anionic ROP of 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane, a cyclic analogue, has shown that such polymerizations can lead to copolymers with a random microstructure of dimethylsiloxane and divinylsiloxane units. lookchem.com This suggests that while diethenylhexamethyltrisiloxane itself does not ring-open, its vinyl groups could potentially react under certain AROP conditions, though this is less common than its use as an end-capper.

Cationic Polymerization Approaches

Cationic ring-opening polymerization (CROP) of cyclic siloxanes, initiated by strong acids like triflic acid, is another route to polysiloxanes. nih.govmdpi.com Similar to AROP, diethenylhexamethyltrisiloxane does not undergo CROP itself. However, its vinyl groups can be susceptible to attack by the cationic active centers, which can lead to branching or cross-linking if it is present during the polymerization of cyclic monomers.

More relevant is the cationic polymerization of the vinyl groups themselves, although this is less common for siloxanes compared to radical polymerization or hydrosilylation. Electron-beam-induced cationic polymerization of siloxanes with 1-propenyl ether functional groups has been studied, demonstrating that cationic polymerization of certain unsaturated groups on siloxanes is possible. researchgate.net For diethenylhexamethyltrisiloxane, direct cationic polymerization of the vinyl groups would likely require a highly reactive cationic initiator and carefully controlled conditions to avoid side reactions.

Interpenetrating Polymer Network Formation Utilizing Diethenylhexamethyltrisiloxane

Interpenetrating polymer networks (IPNs) are materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. kpi.uanih.govrsc.org Diethenylhexamethyltrisiloxane is an excellent candidate for forming one of the networks in an IPN due to its ability to be cross-linked into a polysiloxane network.

A typical approach to forming an IPN involving diethenylhexamethyltrisiloxane would be to first synthesize a cross-linked network from an organic monomer, for example, by radical polymerization of styrene (B11656) and divinylbenzene. rsc.org This first network is then swollen with diethenylhexamethyltrisiloxane, a suitable cross-linker (if needed), and an initiator (e.g., a peroxide for thermal curing or a platinum catalyst for hydrosilylation). The subsequent polymerization and cross-linking of the diethenylhexamethyltrisiloxane in situ results in the formation of a second, interpenetrating network. kpi.uanih.gov

The resulting IPN can exhibit a combination of properties from both the organic polymer network (e.g., rigidity, strength) and the polysiloxane network (e.g., flexibility, thermal stability, low surface energy). The degree of interpenetration and the resulting material properties can be tailored by controlling the cross-linking densities of both networks and the weight ratio of the two components.

Kinetics and Thermodynamics of Polymerization Reactions

The kinetics of polymerization involving diethenylhexamethyltrisiloxane are highly dependent on the chosen polymerization method.

For anionic ring-opening polymerization where diethenylhexamethyltrisiloxane is used as an end-capper, the kinetics are primarily those of the cyclic siloxane monomer being polymerized. The rate of AROP is influenced by factors such as the ring strain of the monomer (D3 polymerizes much faster than D4), the type of initiator, the solvent, and the temperature. encyclopedia.pub The end-capping step is generally fast.

| Polymerization Type | Key Kinetic Factors | Thermodynamic Considerations |

| Radical Polymerization | Initiator concentration, monomer concentration, temperature, diffusion control at high conversion. libretexts.orgnih.gov | Exothermic reaction due to conversion of π-bonds to σ-bonds. |

| Anionic Ring-Opening Polymerization (as end-capper) | Ring strain of cyclic monomer, initiator type, solvent, temperature. encyclopedia.pub | Polymerization of strained rings is enthalpically driven. |

Architectural Design and Structural Engineering of Diethenylhexamethyltrisiloxane Derived Polymers

Formation of Linear and Branched Polysiloxanes

The synthesis of linear and branched polysiloxanes from diethenylhexamethyltrisiloxane can be achieved through several polymerization techniques. researchgate.net One common method involves the hydrolytic polycondensation of dichlorosubstituted silanes, which can yield a mixture of linear and cyclic oligomers. researchgate.net The specific conditions of the polymerization reaction significantly influence the proportion of linear versus cyclic products obtained. researchgate.net

The Piers-Rubinsztajn reaction offers a facile route to creating structurally complex and highly branched silicones. mdpi.com This reaction involves the use of a strong Lewis acid catalyst, such as B(C6F5)3, in the presence of hydrosilanes and a nucleophile. mdpi.com By controlling the stoichiometry of the reactants, it is possible to produce well-defined branched structures. mdpi.com

Synthesis of Star and Brush Polymer Architectures

Diethenylhexamethyltrisiloxane can be utilized in the synthesis of more complex polymer architectures, such as star and brush polymers. These structures are of significant interest due to their unique properties and potential applications in areas like nanostructure self-assembly and drug delivery. researchgate.net

Star polymers can be synthesized using a "grafting-from" approach. umn.edu This involves initiating the polymerization of side chains from a multifunctional core. For example, well-defined bottlebrush copolymers with reactive end blocks can be cross-linked to form star-brush architectures. umn.edu The efficacy of this cross-linking step can be influenced by various structural parameters, including the length of the side chains and the reactive end blocks. umn.edu

Brush polymers , also known as molecular bottlebrushes, consist of a linear backbone with densely grafted side chains. mdpi.comhmc.edu These can be synthesized by polymerizing macromonomers, which are polymer chains with a polymerizable end group. cmu.edu For instance, a hydride-containing polydimethylsiloxane (B3030410) polymer can be used as a backbone, and side chains can be grafted onto it via hydrosilylation. mdpi.com The grafting density, or the spacing between the side chains, is a critical parameter that affects the conformation and properties of the resulting brush polymer. mdpi.comresearchgate.net

| Architecture | Synthesis Method | Key Features |

| Star Polymers | "Grafting-from" approach, cross-linking of bottlebrush copolymers researchgate.netumn.edu | Multiple polymer arms radiating from a central core, high arm density nih.gov |

| Brush Polymers | Polymerization of macromonomers, "grafting-onto" a backbone mdpi.comcmu.edu | Linear backbone with densely packed side chains, reduced chain entanglement hmc.eduresearchgate.net |

Preparation of Dendrimeric Siloxane Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like architecture. researchgate.netnih.gov The synthesis of siloxane dendrimers can be achieved through divergent or convergent approaches. nih.govyoutube.com

In the divergent method , the dendrimer is grown outwards from a central core molecule. nih.govyoutube.com Each step of the synthesis involves the addition of a new generation of branches, leading to a progressive increase in the size and complexity of the molecule. nih.gov

The convergent method , on the other hand, involves the synthesis of the dendritic branches (dendrons) first, which are then attached to a central core in the final step. nih.govyoutube.com This approach often allows for greater control over the final structure and purity of the dendrimer. nih.gov

A general method for preparing siloxane dendrimers involves a sequence of hydrosilylation and reduction reactions. researchgate.net For example, carbosilane dendrimers with silsesquioxane cores can be synthesized using this approach. researchgate.net The synthesis of hybrid polycarbosilane-siloxane dendrimers has also been reported, where a trimethylsilylsiloxane layer is introduced at the terminal positions. mdpi.com

Elucidation of Network Topology in Cross-linked Systems

The vinyl groups of diethenylhexamethyltrisiloxane make it an excellent cross-linking agent for forming complex three-dimensional networks. The topology of these cross-linked systems is crucial as it dictates their mechanical, thermal, and swelling properties. rsc.orgnih.gov

Several techniques are employed to characterize the network structure. Swelling experiments and gel fraction calculations provide information about the cross-link density. rsc.org The extent of swelling in a suitable solvent is inversely proportional to the number of elastically active cross-links. researchgate.net

Mechanical characterization , such as tensile testing and dynamic mechanical analysis (DMA), can reveal information about the storage modulus, glass transition temperature (Tg), and the molar mass between cross-links. rsc.orgresearchgate.net For instance, DMA has been used to show that the storage modulus of epoxy-silane networks increases with increasing cross-link density. researchgate.net

Spectroscopic techniques like solid-state NMR can provide detailed insights into the local chemical environment and connectivity within the network. nih.gov For more complex networks, computational methods like coarse-grained molecular dynamics (CGMD) simulations can be used to model and predict the network topology and its influence on material properties. nih.gov

| Characterization Technique | Information Obtained |

| Swelling Experiments & Gel Fraction | Cross-link density, network homogeneity rsc.orgresearchgate.net |

| Mechanical Analysis (Tensile, DMA) | Modulus, glass transition temperature, molar mass between cross-links rsc.orgresearchgate.net |

| Solid-State NMR Spectroscopy | Local chemical structure and connectivity nih.gov |

| Molecular Dynamics Simulations | Network topology, structure-property relationships nih.gov |

Copolymerization with Diverse Monomers for Tailored Structures

The versatility of diethenylhexamethyltrisiloxane is further expanded through its ability to copolymerize with a wide range of other monomers. This allows for the creation of copolymers with precisely tailored structures and properties, combining the benefits of polysiloxanes with those of other polymer classes.

Organic/Inorganic Hybrid Copolymer Systems

Copolymerization of diethenylhexamethyltrisiloxane with organic monomers leads to the formation of organic-inorganic hybrid materials. These materials can exhibit a unique combination of properties, such as the flexibility and thermal stability of silicones and the mechanical strength or specific functionality of organic polymers.

One approach to creating these hybrids is through in situ emulsion polymerization , where the polymerization of an organic monomer occurs in the presence of pre-formed silica (B1680970) or siloxane particles. mdpi.com This can result in silica-doped hybrid latex particles with enhanced thermal and mechanical stability. mdpi.com Another method involves the synthesis of hybrid nanodiscs through the sol-gel reaction of lipids with alkoxysilyl headgroups, creating a lipid bilayer coated with a siloxane surface. rsc.org

Block and Graft Copolymer Synthesis

Block copolymers containing polysiloxane segments can be synthesized through controlled polymerization techniques. nih.gov For example, sequential anionic polymerization of monomers like butadiene and hexamethylcyclotrisiloxane (B157284) (D3) can produce well-defined diblock copolymers. researchgate.net The resulting poly(butadiene)-b-poly(dimethylsiloxane) can be further modified, for instance, by hydrogenation of the polybutadiene (B167195) block to yield a poly(ethylene)-b-poly(dimethylsiloxane) copolymer. researchgate.net These block copolymers often exhibit microphase separation, leading to the formation of ordered nanostructures. researchgate.net

Graft copolymers consist of a main polymer backbone with side chains of a different chemical composition. cmu.edu These can be prepared by a "grafting from" or "grafting through" approach. cmu.edu In the "grafting from" method, polymerization of the side chains is initiated from active sites along the backbone. nih.gov The "grafting through" method involves the copolymerization of a macromonomer with another monomer. cmu.edu For example, a polysiloxane macromonomer with a polymerizable end group can be copolymerized with an acrylic monomer to create a graft copolymer with a polyacrylate backbone and polysiloxane side chains. researchgate.net

| Copolymer Type | Description | Synthesis Example |

| Organic/Inorganic Hybrid | Materials combining organic polymer and inorganic siloxane components. mdpi.com | In situ emulsion polymerization of an organic monomer with siloxane nanoparticles. mdpi.com |

| Block Copolymer | Linear chains composed of distinct blocks of different monomers. nih.gov | Sequential anionic polymerization of butadiene and hexamethylcyclotrisiloxane. researchgate.net |

| Graft Copolymer | A main polymer backbone with grafted side chains of a different polymer. cmu.edu | Copolymerization of a polysiloxane macromonomer with an acrylic monomer. researchgate.net |

Advanced Characterization Methodologies for Diethenylhexamethyltrisiloxane and Its Polymers

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of diethenylhexamethyltrisiloxane and monitoring its transformation during polymerization. These techniques provide detailed information about the functional groups present, the atomic connectivity, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information at the atomic level. For diethenylhexamethyltrisiloxane and its polymers, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. elsevierpure.comresearchgate.net

¹H NMR: Proton NMR is used to identify and quantify the different types of protons present in the molecule. In diethenylhexamethyltrisiloxane, the vinyl group protons exhibit characteristic signals in the olefinic region of the spectrum (typically 5.7-6.2 ppm), while the methyl protons attached to the silicon atoms appear as sharp singlets in the upfield region (around 0.1-0.3 ppm). mdpi.com The integration of these signals allows for the determination of the ratio of vinyl to methyl groups, which is a critical parameter for confirming the monomer's identity and for tracking the consumption of vinyl groups during polymerization. mdpi.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The vinyl carbons of diethenylhexamethyltrisiloxane give rise to distinct signals in the downfield region, while the methyl carbons attached to silicon appear in the upfield region. This technique complements ¹H NMR by confirming the presence and electronic environment of the different carbon atoms.

²⁹Si NMR: Silicon-29 NMR is uniquely suited for analyzing organosilicon compounds. It provides direct insight into the silicon-oxygen backbone of the trisiloxane and any changes that occur during polymerization. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom and the degree of condensation. For diethenylhexamethyltrisiloxane, specific resonances will correspond to the different silicon environments within the linear trisiloxane structure. During polymerization, the appearance of new signals can indicate chain extension, branching, or cross-linking. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 5.7 - 6.2 (vinyl) | Presence and quantification of vinyl functional groups. |

| 0.1 - 0.3 (Si-CH₃) | Presence and quantification of methyl groups. | |

| ¹³C | 130 - 140 (vinyl) | Confirmation of the carbon backbone of the vinyl groups. |

| 0 - 5 (Si-CH₃) | Confirmation of the methyl groups attached to silicon. | |

| ²⁹Si | Varies | Information on the siloxane backbone and substitution patterns. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. elsevierpure.comnih.gov

IR Spectroscopy: In the analysis of diethenylhexamethyltrisiloxane, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the Si-O-Si backbone (typically a broad, strong absorption around 1000-1100 cm⁻¹). The presence of vinyl groups is confirmed by C=C stretching vibrations (around 1600 cm⁻¹) and C-H stretching and bending vibrations of the vinyl group. The Si-CH₃ groups also show characteristic absorptions. During polymerization, the decrease in the intensity of the vinyl group absorptions can be monitored to follow the reaction progress.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of functional groups. researchgate.netrsc.org It is particularly effective for detecting the symmetric vibrations of non-polar bonds, making it an excellent tool for observing the C=C stretching of the vinyl groups. The Si-O-Si symmetric stretch can also be observed. The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the functional groups present in the monomer and its polymers. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Si-O-Si Stretch | 1000 - 1100 (strong, broad) | ~500 (symmetric) |

| C=C Stretch (vinyl) | ~1600 (medium) | ~1600 (strong) |

| =C-H Stretch (vinyl) | ~3080 | ~3080 |

| Si-CH₃ Rock/Bend | ~800-840 | ~800-840 |

| C-H Stretch (methyl) | ~2960 | ~2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photopolymerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed when polymerization is initiated by UV radiation (photopolymerization). While diethenylhexamethyltrisiloxane itself does not have strong absorptions in the UV-Vis range, photoinitiators added to the formulation do. UV-Vis spectroscopy can be used to monitor the consumption of the photoinitiator during the curing process by observing the decrease in its characteristic absorption band. This provides kinetic information about the photopolymerization reaction.

Chromatographic Methods for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of monomer purity and the characterization of the molecular weight distribution of the resulting polymers.

Gas Chromatography (GC) for Monomer Purity

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like diethenylhexamethyltrisiloxane. libretexts.orgphenomenex.com The monomer is vaporized and passed through a column, where it is separated from any impurities based on differences in boiling point and interactions with the column's stationary phase. The detector response is proportional to the amount of each component, allowing for the quantification of impurities. A high-purity sample of diethenylhexamethyltrisiloxane will show a single major peak in the chromatogram. libretexts.org The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts from synthesis, or degradation products.

| Parameter | Description |

| Retention Time | The time it takes for the compound to travel through the column; a characteristic value for a given set of GC conditions. |

| Peak Area | Proportional to the amount of the compound present in the sample. |

| Purity (%) | Calculated from the relative peak areas of the main compound and any impurities. |

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weights

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. malvernpanalytical.comazom.com The polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. azom.com This allows for the separation of the polymer chains based on their hydrodynamic volume.

By using a combination of detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector, detailed information about the polymer can be obtained. malvernpanalytical.comlcms.cz For polysiloxanes, toluene (B28343) is often a preferred solvent over tetrahydrofuran (B95107) (THF) to avoid issues with the refractive index increment. lcms.czwaters.com GPC/SEC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. mdpi.com

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influenced by the number of molecules, sensitive to smaller chains. |

| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to the presence of larger polymer chains. | Reflects the contribution of larger molecules to the overall properties. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. |

Rheological Analysis of Polymerization and Cross-linking Processes

The study of the rheological properties of diethenylhexamethyltrisiloxane during its polymerization and cross-linking provides critical insights into the evolution of its viscoelastic behavior. This analysis is fundamental for optimizing processing conditions and predicting the final mechanical properties of the cured polymer network. Rheological measurements typically track the changes in storage modulus (G'), representing the elastic response, and loss modulus (G''), representing the viscous response, as a function of time, temperature, or frequency.

During the initial stages of polymerization, diethenylhexamethyltrisiloxane exists as a low-viscosity liquid. As the cross-linking reaction, often a hydrosilylation reaction with a suitable cross-linker, progresses, the molecular weight of the polymer chains increases, leading to a rise in viscosity. A key event in the polymerization process is the gel point, which is the transition from a liquid to a solid-like gel. This transition is characterized by the crossover of the storage modulus (G') and the loss modulus (G''), where G' becomes greater than G''. At this point, a continuous polymer network has formed throughout the material.

The rate of change of the moduli is influenced by factors such as temperature, catalyst concentration, and the ratio of vinyl to hydride groups. Higher temperatures and catalyst concentrations generally lead to faster curing rates, as indicated by a more rapid increase in both G' and G''. The final plateau value of the storage modulus after the completion of the curing process is indicative of the cross-link density and the stiffness of the resulting elastomer.

Table 1: Illustrative Rheological Data for the Curing of a Vinyl-Terminated Polysiloxane

| Curing Time (min) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0 | 10 | 150 |

| 10 | 50 | 200 |

| 20 | 250 | 250 |

| 30 | 1500 | 180 |

| 40 | 5000 | 150 |

| 50 | 8000 | 120 |

| 60 | 10000 | 100 |

Morphological Analysis of Polymer Networks and Composites

The morphology of the polymer networks and composites derived from diethenylhexamethyltrisiloxane at the micro and nanoscale plays a crucial role in determining their macroscopic properties. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are employed to visualize and characterize these structures.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of polymer networks with nanoscale resolution. nih.gov In the context of polymers derived from diethenylhexamethyltrisiloxane, AFM can be used to visualize the evolution of the surface morphology during the curing process. Initially, the uncured liquid would present a relatively smooth surface. As cross-linking proceeds, the formation of a network structure can lead to changes in surface roughness and the appearance of distinct domains.

In tapping mode AFM, phase imaging can provide additional information about the material's properties, such as variations in hardness and adhesion across the surface. This is particularly useful for identifying different phases in composite materials where diethenylhexamethyltrisiloxane is used as a matrix. For instance, in a composite containing filler particles, phase imaging can distinguish between the softer polymer matrix and the harder filler particles. The resolution of AFM allows for the characterization of the filler dispersion and the interface between the filler and the polymer matrix, which are critical for the mechanical performance of the composite.

Table 2: Representative AFM Surface Roughness Data for a Cross-linked Polysiloxane

| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| Uncured Resin | 0.5 | 0.7 |

| Cured Polymer | 2.1 | 2.8 |

| Polymer with 5% Filler | 5.8 | 7.2 |

Note: This table provides representative data for a generic cross-linked polysiloxane system to illustrate the changes in surface roughness that can be measured by AFM. Specific data for diethenylhexamethyltrisiloxane-based materials is not publicly available.

Electron Microscopy (SEM, TEM) for Microstructure Investigation

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for investigating the microstructure of polymer networks and composites at higher magnifications than AFM.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. For polymers derived from diethenylhexamethyltrisiloxane, SEM can be used to study the fracture surfaces of the cured elastomer. The nature of the fracture surface, whether it is smooth or rough, can provide insights into the material's toughness and failure mechanisms. In composites, SEM is crucial for examining the size, shape, and distribution of filler particles within the polymer matrix. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can be used to determine the elemental composition of the different phases observed in the micrograph.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to study the internal structure of materials. To analyze a polymer sample with TEM, it must be thinly sectioned. TEM is particularly valuable for visualizing the dispersion of nanoscale fillers, such as silica (B1680970) or carbon nanotubes, within the diethenylhexamethyltrisiloxane-based matrix. It can reveal the extent of filler agglomeration and the quality of the interfacial adhesion between the filler and the polymer, which are critical factors influencing the mechanical reinforcement of the composite.

Thermal Analysis Techniques for Polymerization Progression

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are widely used to monitor the polymerization progression and characterize the thermal stability of polymers derived from diethenylhexamethyltrisiloxane. mt.comnetzsch.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. hu-berlin.de During the curing of diethenylhexamethyltrisiloxane, the cross-linking reaction is typically an exothermic process. A DSC scan of the uncured resin will show an exothermic peak corresponding to the curing reaction. nih.gov The area under this peak is proportional to the total heat of reaction, and the extent of cure at any given time can be determined by analyzing the heat flow. The onset temperature of the exotherm provides information about the initiation of the curing process, while the peak temperature indicates the point of maximum reaction rate. By conducting DSC experiments at different heating rates, kinetic parameters such as the activation energy of the curing reaction can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of the cured diethenylhexamethyltrisiloxane polymer and its composites. The TGA curve shows the temperature at which the material begins to decompose. For polysiloxanes, the decomposition in an inert atmosphere typically occurs at high temperatures, leading to the formation of a stable silica-like char. The temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%) is often used as a measure of thermal stability. In composites, TGA can also be used to determine the weight percentage of the filler material if the filler is thermally stable at temperatures where the polymer matrix decomposes.

Table 3: Typical Thermal Properties of a Cured Vinyl-Terminated Polysiloxane

| Property | Value |

| Glass Transition Temperature (Tg) (DSC) | -120 °C |

| Curing Onset Temperature (DSC) | 130 °C |

| Curing Peak Temperature (DSC) | 155 °C |

| 5% Weight Loss Temperature (TGA, N2) | 450 °C |

| Char Yield at 800 °C (TGA, N2) | 45% |

Note: This table presents typical thermal properties for a generic cured vinyl-terminated polysiloxane. Specific values for polymers derived from diethenylhexamethyltrisiloxane may vary depending on the specific formulation and curing conditions.

Theoretical and Computational Studies on Diethenylhexamethyltrisiloxane Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, providing precise information about its geometry and electronic properties. stackexchange.comnih.gov These methods are essential for understanding the intrinsic properties of the diethenylhexamethyltrisiloxane monomer.

Detailed Research Findings: The first step in any computational study is the geometry optimization of the molecule, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy. stackexchange.com For diethenylhexamethyltrisiloxane, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or more commonly, Density Functional Theory (DFT), are used to perform this optimization. arxiv.orgnih.gov The calculations yield key structural parameters. While specific, experimentally verified data for this exact molecule is sparse in public literature, calculations on analogous siloxane and vinylsilane compounds provide representative values.

These calculations also determine the molecule's reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict where a chemical reaction is most likely to occur. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals on the molecule highlights the reactive sites, which for diethenylhexamethyltrisiloxane are primarily the electron-rich vinyl (ethenyl) groups.

Table 1: Representative Geometric Parameters of Diethenylhexamethyltrisiloxane from Quantum Chemical Calculations Note: The following values are illustrative, based on typical results from DFT calculations on similar siloxane structures, and serve to represent the type of data generated.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | Si-O | 1.63 - 1.65 Å |

| Bond Length | Si-C (methyl) | 1.87 - 1.89 Å |

| Bond Length | Si-C (vinyl) | 1.86 - 1.88 Å |

| Bond Length | C=C (vinyl) | 1.33 - 1.34 Å |

| Bond Angle | Si-O-Si | 145° - 155° |

| Bond Angle | O-Si-O | 108° - 110° |

| Bond Angle | C-Si-C | 109° - 112° |

Molecular Dynamics Simulations of Polymerization and Network Formation

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules over time. youtube.com This makes MD the ideal tool for investigating the polymerization of diethenylhexamethyltrisiloxane monomers into a cross-linked silicone network. rsc.org

Detailed Research Findings: In a typical MD simulation of polymerization, a simulation box is filled with hundreds or thousands of monomer molecules, along with cross-linking agents (e.g., polyhydrosiloxanes) and a catalyst model. nih.gov The interactions between all atoms are governed by a "force field," a set of equations and parameters that describe the potential energy of the system. nih.gov

The simulation proceeds by solving Newton's equations of motion for each atom, allowing researchers to observe the system's evolution. youtube.comaps.org To model the polymerization reactions, specialized algorithms are used. These algorithms periodically check for reactive groups—such as a vinyl group on diethenylhexamethyltrisiloxane and a Si-H group on a crosslinker—that are close in space. When the criteria for a reaction are met, the simulation dynamically creates a new chemical bond, mimicking the hydrosilylation process.

By tracking the number of bonds formed, MD simulations can monitor the degree of cure, the growth of polymer chains, and the formation of a three-dimensional network. These simulations provide critical insights into how the final network structure is influenced by initial conditions like monomer concentration and temperature.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov It is particularly valuable for studying the electronic structure of molecules and mapping out the detailed mechanisms of chemical reactions. researchgate.netrsc.org

Detailed Research Findings: For diethenylhexamethyltrisiloxane, DFT is used to calculate its electronic properties with high accuracy. This includes the electrostatic potential surface, which shows the distribution of charge across the molecule and predicts how it will interact with other polar molecules.

A key application of DFT is to elucidate the reaction pathway of polymerization. The most common curing reaction for this system is platinum-catalyzed hydrosilylation, where a Si-H bond adds across the C=C double bond of the vinyl group. gelest.com Using DFT, researchers can model the entire reaction coordinate:

Reactant Complex: The initial binding of the catalyst to the vinylsiloxane and hydrosilane.

Transition State(s): The high-energy structures that represent the energetic barriers to the reaction.

Intermediate(s): Any stable species formed during the reaction process.

Product Complex: The final state before the catalyst is regenerated.

By calculating the energy at each point along this pathway, DFT can determine the activation energy, which is the critical barrier that controls the reaction rate. rsc.org These calculations confirm that the vinyl groups are the primary centers of reactivity.

Table 2: Illustrative DFT-Calculated Energies for a Hydrosilylation Reaction Step Note: These are representative relative energy values (in kJ/mol) for a generic platinum-catalyzed hydrosilylation reaction, demonstrating the type of output from a DFT reaction pathway study. Actual values depend on the specific catalyst and computational level.

| Reaction Species | Description | Illustrative Relative Energy (kJ/mol) |

|---|---|---|

| Reactants + Catalyst | Separated silane (B1218182), siloxane, and catalyst | 0 |

| Reactant Complex | Catalyst coordinated to reactants | -25 |

| Transition State (TS) | Highest energy point on the reaction path | +60 |

| Product Complex | Catalyst coordinated to the new, larger molecule | -110 |

| Product + Catalyst | Final product with regenerated catalyst | -95 |

Computational Modeling of Polymerization Kinetics

Detailed Research Findings: Computational models for polymerization kinetics often use a multiscale approach. The activation energies for individual reaction steps, as calculated by DFT (Section 6.3), serve as key input parameters. These energies can be used in Kinetic Monte Carlo (kMC) simulations.

Unlike MD, which tracks precise atomic positions, kMC simulates the probability of different reaction events occurring over time. A kMC model for diethenylhexamethyltrisiloxane polymerization would include probabilities for:

The primary hydrosilylation reaction.

Diffusion of monomers and growing polymer chains.

Potential side reactions.

Prediction of Structure-Reactivity Relationships

One of the most powerful applications of computational modeling is its ability to predict how changes in molecular structure will affect chemical reactivity. This allows for the in silico design of new molecules and materials, accelerating research and development.

Detailed Research Findings: Using the computational framework described in the previous sections, researchers can establish clear structure-reactivity relationships for vinylsiloxane systems. For instance, they can systematically modify the structure of diethenylhexamethyltrisiloxane and calculate the impact on its reactivity.

Examples of such in silico studies include:

Substituting Methyl Groups: Replacing the methyl groups on the silicon atoms with other functional groups (e.g., electron-withdrawing phenyl groups or bulky alkyl groups). DFT calculations can then predict how this substitution alters the electron density of the vinyl group and, consequently, the activation energy for hydrosilylation.

Varying the Siloxane Backbone: Performing calculations on analogous molecules with shorter (disiloxane) or longer (tetrasiloxane) backbones to understand how chain flexibility and the proximity of reactive groups influence polymerization rates and network properties.

These predictive studies enable scientists to screen a wide range of potential monomers computationally, identifying candidates with desirable properties—such as faster cure times or higher thermal stability—before undertaking time-consuming laboratory synthesis.

Emerging Research Applications of Diethenylhexamethyltrisiloxane in Advanced Materials

Silicone Elastomers and Resins for High-Performance Applications

The versatility of silicone chemistry allows for the creation of a wide range of materials, from soft elastomers to rigid resins. Diethenylhexamethyltrisiloxane plays a significant role in the formulation of these materials, contributing to their tailored properties and high performance.

Thermoset silicone resins are a class of polymers known for their robust three-dimensional networks, which impart exceptional thermal stability and chemical inertness. These properties make them suitable for demanding applications in the aerospace, automotive, and electronics industries. The structure of these resins is based on various siloxane units, denoted as M (R3SiO1/2), D (R2SiO2/2), T (RSiO3/2), and Q (SiO4/2). nih.gov

Diethenylhexamethyltrisiloxane serves as a difunctional 'D' unit within the polymer backbone. The vinyl groups attached to the silicon atoms are reactive sites that can participate in crosslinking reactions, typically through hydrosilylation with Si-H functional crosslinkers. The incorporation of diethenylhexamethyltrisiloxane allows for precise control over the crosslink density of the resulting thermoset material. A higher concentration of such vinyl-functional units leads to a more densely crosslinked network, resulting in a harder, more rigid material with enhanced thermal and chemical resistance. Conversely, a lower concentration yields a more flexible thermoset. This ability to tailor the network structure is critical for developing materials with specific mechanical and thermal properties for high-performance applications.

Room Temperature Vulcanizing (RTV) silicones are materials that cure at ambient temperatures to form elastomeric solids. sisib.com They are widely used as sealants, adhesives, and for mold-making. specialchem.com RTV silicones are available as one-component (RTV-1) or two-component (RTV-2) systems. artmolds.com Diethenylhexamethyltrisiloxane is a key ingredient in two-component, addition-cure RTV-2 systems. sisib.com

These RTV-2 formulations consist of two separate parts:

Part A (Base): Contains a vinyl-functional silicone polymer, such as vinyl-terminated polydimethylsiloxane (B3030410), and may include diethenylhexamethyltrisiloxane to modify the crosslink density. This part also contains a platinum catalyst. sisib.com

Part B (Curing Agent): Contains a silicon hydride (Si-H) functional crosslinking agent. sisib.com

When the two parts are mixed, the platinum catalyst facilitates the addition of the Si-H groups across the vinyl groups of the diethenylhexamethyltrisiloxane and other vinyl-functional polymers. This hydrosilylation reaction forms stable ethyl bridges, creating a crosslinked elastomer network. A significant advantage of this chemistry is that no byproducts are generated, leading to very low shrinkage during curing. sisib.com The amount of diethenylhexamethyltrisiloxane can be varied to control the final properties of the cured rubber, such as hardness, elongation, and tear strength. shinetsusilicones.com

| Property | Typical Value for Addition-Cure RTV Silicone |

| Hardness, Shore A | 15 - 40 sisib.com |

| Tensile Strength | Varies with formulation |

| Elongation at Break | Varies with formulation |

| Cure Shrinkage | < 0.1% artmolds.com |

| Operating Temperature | Up to 250°C shinetsusilicones.com |

This table presents typical property ranges for addition-cure RTV silicones, the characteristics of which are influenced by components like diethenylhexamethyltrisiloxane.

Functional Coatings and Surface Modification Technologies

Diethenylhexamethyltrisiloxane is also being explored in the formulation of advanced functional coatings due to its ability to be integrated into durable polymer networks and to modify surface properties.

The development of environmentally friendly anti-fouling coatings is a significant area of research aimed at preventing the accumulation of marine organisms on submerged surfaces. mdpi.comnih.gov Silicone-based, fouling-release coatings are a promising alternative to traditional biocide-containing paints. nih.gov These coatings possess low surface energy, which minimizes the adhesion strength of fouling organisms. Vinyl-functional siloxanes, like diethenylhexamethyltrisiloxane, can be used to create the crosslinked silicone matrix of these coatings. researchgate.net The resulting smooth and durable surface facilitates the removal of any attached organisms by water flow.

In the realm of self-healing materials, research is focused on creating polymers that can repair damage autonomously. nih.govresearchgate.net Intrinsic self-healing can be achieved in silicone networks through the incorporation of dynamic covalent bonds that can reform after being broken. elsevierpure.com Diethenylhexamethyltrisiloxane can act as a fundamental building block in these systems. By reacting it with other functional monomers, it can be integrated into a polymer network designed to have reversible crosslinks. For instance, the flexible siloxane backbone can impart mobility to the polymer chains, facilitating the reconnection of broken bonds and the restoration of the material's integrity after damage. researchgate.net